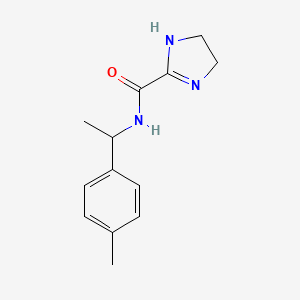

N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methylphenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-3-5-11(6-4-9)10(2)16-13(17)12-14-7-8-15-12/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPDHQDAXSBKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C2=NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of p-tolyl ethylamine with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a condensation reaction between p-tolyl ethylamine and 4,5-dihydro-1H-imidazole-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of other bioactive imidazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of agrochemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of enzyme or receptor the compound interacts with.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(p-tolyl)ethyl)-imidazole-2-carboxamide

- N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-thione

- N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-sulfonamide

Uniqueness

N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide stands out due to its specific structural features, which confer unique biological activities. The presence of the p-tolyl group and the carboxamide functionality contribute to its distinct binding properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Biological Activity

N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a synthetic compound belonging to the imidazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Overview of Biological Activity

Imidazole derivatives are recognized for their roles in various biological processes. This compound has shown promise in several areas:

- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain pathogenic bacteria, although detailed quantitative data is still required for conclusive evidence.

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor. It binds to specific enzyme active sites, affecting biochemical pathways critical for cellular function. This mechanism underpins its potential therapeutic applications in treating diseases where enzyme activity modulation is beneficial.

- Anticancer Properties : Initial investigations into its anticancer effects have shown that it may exhibit cytotoxicity against various cancer cell lines. The exact IC50 values and the pathways involved are areas of ongoing research.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound’s structure allows it to interact with specific molecular targets, including enzymes and receptors. This binding can inhibit or activate pathways that are crucial for disease progression.

- Biochemical Pathway Modulation : By inhibiting enzyme activity, the compound can alter metabolic pathways, leading to potential therapeutic outcomes in conditions such as cancer and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential.

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(1-(p-tolyl)ethyl)-imidazole-2-carboxamide | Structure | Moderate enzyme inhibition | TBD |

| N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-thione | Structure | Antimicrobial activity | TBD |

| N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-sulfonamide | Structure | Anticancer properties | TBD |

This table highlights the distinct biological activities and potential applications of each compound. The presence of specific functional groups in this compound contributes to its unique binding properties and reactivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of imidazole derivatives:

- Antimicrobial Evaluation : A study assessed various imidazole derivatives against bacterial strains. The findings indicated that certain modifications could enhance antimicrobial potency (source needed).

- Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that structural variations in imidazole derivatives could lead to significant differences in cytotoxicity. For instance, compounds were found to have IC50 values ranging from low micromolar to sub-micromolar concentrations (source needed).

- Enzyme Inhibition Studies : Research highlighted the ability of imidazole derivatives to inhibit carbonic anhydrases selectively, suggesting potential applications in cancer therapy (source needed).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted imidazole precursors with carboxamide derivatives. For example, analogous imidazole-carboxamide syntheses involve refluxing imidazole intermediates with activated carbonyl agents (e.g., carbodiimides) in anhydrous solvents like THF or DMF under nitrogen .

- Purity Optimization : Recrystallization from ethanol or acetonitrile improves purity. Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are effective for isolating stereoisomers or removing byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign dihydroimidazole ring protons (δ 3.2–4.1 ppm for CH2 groups) and aromatic protons (δ 6.8–7.4 ppm for p-tolyl substituents). Carboxamide NH signals typically appear at δ 8.5–9.5 ppm .

- FTIR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

- Graph Set Theory : Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For imidazole-carboxamides, common motifs include R₂²(8) (carboxamide-amide dimer) and C(4) (imidazole N–H⋯O=C chains). Tools like Mercury or PLATON automate this analysis .

- Example : In related structures, N–H⋯O interactions (2.8–3.0 Å) stabilize layered packing, while C–H⋯π interactions (3.3–3.5 Å) contribute to π-stacking .

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

- Computational Validation :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare calculated NMR/IR spectra with experimental data. Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or crystal packing .

- TD-DFT for UV/Vis : Predict electronic transitions (e.g., π→π* in imidazole at ~270 nm) and compare with experimental UV spectra .

- Experimental Adjustments : Use deuterated solvents for NMR to eliminate exchange broadening. For IR, employ ATR-FTIR to minimize matrix effects .

Q. What strategies are effective for analyzing environmental stability or degradation pathways?

- Hydrolytic Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC for hydrolysis products (e.g., imidazole ring opening or carboxamide cleavage) .

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for photo-oxidation products (e.g., hydroxylation or N-oxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.